molecular formula C14H12N2O3S B12062860 3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B12062860
M. Wt: 288.32 g/mol
InChI Key: QOXLOKUUZXHCKA-UHFFFAOYSA-N
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Description

3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the isoxazolo[5,4-b]pyridine family. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties . The structure of this compound includes a thiophene ring, which is a sulfur-containing five-membered aromatic ring, and an isoxazole ring fused to a pyridine ring, making it a unique and complex molecule.

Preparation Methods

The synthesis of 3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with aniline followed by intramolecular cyclization can yield the desired isoxazolo[5,4-b]pyridine skeleton . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dimethylformamide (DMF) and catalysts such as palladium acetate. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted isoxazolo[5,4-b]pyridine derivatives .

Scientific Research Applications

3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. For example, as an inhibitor of cytochrome P450 CYP17, it interferes with the enzyme’s ability to catalyze the biosynthesis of steroid hormones . This inhibition can lead to reduced levels of androgens and estrogens, which is beneficial in the treatment of hormone-dependent cancers.

Comparison with Similar Compounds

Similar compounds to 3-Propyl-6-(thiophen-2-yl)isoxazolo[5,4-b]pyridine-4-carboxylic acid include other isoxazolo[5,4-b]pyridine derivatives. These compounds share the isoxazolo[5,4-b]pyridine core but differ in their substituents, which can significantly impact their biological activities and chemical properties . For instance:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H12N2O3S

Molecular Weight

288.32 g/mol

IUPAC Name

3-propyl-6-thiophen-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C14H12N2O3S/c1-2-4-9-12-8(14(17)18)7-10(11-5-3-6-20-11)15-13(12)19-16-9/h3,5-7H,2,4H2,1H3,(H,17,18)

InChI Key

QOXLOKUUZXHCKA-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O

Origin of Product

United States

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